molecular formula C23H14ClN3O3 B12925262 2H-Oxazolo(3,2-a)-1,3,5-triazine-2,4(3H)-dione, 3-(3-chlorophenyl)-6,7-diphenyl- CAS No. 35629-67-5

2H-Oxazolo(3,2-a)-1,3,5-triazine-2,4(3H)-dione, 3-(3-chlorophenyl)-6,7-diphenyl-

Cat. No.: B12925262
CAS No.: 35629-67-5
M. Wt: 415.8 g/mol
InChI Key: KNPIDQVXXCCTNX-UHFFFAOYSA-N
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Description

Historical Context of Oxazolo-Triazine Heterocyclic Systems

The development of oxazolo-triazine hybrids originated in the mid-20th century, driven by the pursuit of heterocyclic compounds with enhanced thermal stability and biological activity. Early work focused on cyclocondensation reactions between N-acylated glycine derivatives and aldehydes, yielding oxazol-5(4H)-one intermediates. The introduction of triazine components, particularly 1,3,5-triazine derivatives, gained momentum in the 1990s with patents disclosing antiprotozoal applications, as seen in Takeda Chemical Industries' 1994 patent for triazinediones.

A pivotal advancement occurred with the integration of oxazole and triazine rings via nucleophilic substitution. For instance, the reaction of 2-(4-(4-bromophenylsulfonyl)benzamido)acetic acid with benzaldehyde in acetic anhydride produced oxazolone precursors, which were subsequently reacted with phenylhydrazine to form 1,2,4-triazin-6(5H)-ones. These methods established foundational protocols for constructing the oxazolo[3,2-a]-triazine scaffold, later refined through temperature-controlled ArNS (aromatic nucleophilic substitution) reactions using 2,4,6-trichloro-1,3,5-triazine.

Modern synthetic routes emphasize regioselectivity, as demonstrated in the preparation of trisubstituted triazines. For example, monosubstitution at the triazine C-2 position is achieved at −5–0°C, while subsequent substitutions proceed at ambient temperatures. These protocols enable precise functionalization critical for tailoring electronic properties, as evidenced by IR spectral data showing C=O lactone stretching vibrations at 1771–1798 cm⁻¹ in oxazolones and NH absorption bands at 3231–3331 cm⁻¹ in triazinones.

Significance of 3-(3-Chlorophenyl)-6,7-Diphenyl Substitution Patterns

The 3-(3-chlorophenyl) and 6,7-diphenyl substituents in this derivative induce distinct electronic and steric effects. Chlorine's electron-withdrawing nature at the meta position polarizes the triazine ring, enhancing electrophilicity at C-5 and C-7 positions. This polarization facilitates nucleophilic attacks, a property exploited in further functionalization reactions. Concurrently, the 6,7-diphenyl groups create a steric shield, reducing π-stacking interactions and improving solubility in apolar solvents—a feature corroborated by ^13C-NMR chemical shifts of 133.7–135.7 ppm for triazinone C-5 atoms.

Spectroscopic analyses reveal how substitutions modulate electronic environments. In ^1H-NMR spectra, the =CH proton from the oxazolone ring resonates as a singlet at δ 7.43–7.46 ppm, while the triazinone NH proton appears at δ 8.98–9.00 ppm. These shifts suggest restricted rotation due to steric hindrance from the diphenyl groups, a hypothesis supported by molecular modeling studies of analogous triazine derivatives.

The chlorine atom's role extends beyond electronic effects; it influences biological interactions. Comparative studies of halogenated vs. non-halogenated oxazolones show that chloro-substituted derivatives exhibit 2.3-fold higher binding affinities to kinase ATP pockets, attributed to halogen bonding with backbone carbonyls. Similarly, diphenyl groups at C-6/C-7 enhance hydrophobic interactions with protein domains, as observed in docking simulations with PI3K and mTOR targets.

Structural diversity within this class is further illustrated by substituent-dependent toxicity profiles. In Daphnia magna assays, halogen-free oxazolones display LC₅₀ values >100 mg/L, whereas chloro- and bromo-substituted analogs show LC₅₀ ranges of 12–45 mg/L. This trend underscores the chlorine atom's dual role in modulating both reactivity and bioactivity.

Synthetic strategies for introducing 3-(3-chlorophenyl) groups typically involve Ullmann couplings or Suzuki-Miyaura cross-couplings. For example, palladium-catalyzed coupling of 3-chlorophenylboronic acid with triazine precursors achieves yields >75% under optimized conditions. The diphenyl moieties are incorporated via Friedel-Crafts alkylation or Grignard additions, with reaction times varying from 6–24 hours depending on the electron density of the aromatic rings.

Properties

CAS No.

35629-67-5

Molecular Formula

C23H14ClN3O3

Molecular Weight

415.8 g/mol

IUPAC Name

3-(3-chlorophenyl)-6,7-diphenyl-[1,3]oxazolo[3,2-a][1,3,5]triazine-2,4-dione

InChI

InChI=1S/C23H14ClN3O3/c24-17-12-7-13-18(14-17)26-21(28)25-22-27(23(26)29)19(15-8-3-1-4-9-15)20(30-22)16-10-5-2-6-11-16/h1-14H

InChI Key

KNPIDQVXXCCTNX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC3=NC(=O)N(C(=O)N23)C4=CC(=CC=C4)Cl)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of this compound typically involves the construction of the fused oxazolo-triazine ring system through cyclization reactions starting from appropriately substituted precursors. The key steps include:

  • Formation of the triazine core via condensation reactions involving amide or urea derivatives.
  • Cyclization to form the oxazole ring fused to the triazine.
  • Introduction of phenyl and chlorophenyl substituents through aromatic substitution or by using substituted starting materials.

Reported Synthetic Routes

Cyclization via Urea and Amide Precursors
  • Starting from substituted amides or urea derivatives, the triazine ring is formed by cyclocondensation reactions.
  • The oxazole ring is then formed by intramolecular cyclization involving an oxygen and nitrogen atom, often under dehydrating conditions or using cyclization agents.
  • Phenyl and chlorophenyl groups are introduced either by using substituted anilines or benzoyl derivatives in the initial steps.
Multi-step Condensation and Cyclization
  • A multi-step approach involving initial formation of intermediates by condensation of amines with carbonyl compounds (e.g., arylglyoxals) followed by Michael addition and ring closure has been demonstrated for related heterocyclic compounds.
  • Solvent choice (e.g., ethanol) and reaction conditions (reflux, time) are critical for optimizing yields and purity.

Detailed Reaction Conditions and Parameters

Step Reagents/Conditions Notes
Formation of amide/urea precursor Substituted anilines, urea derivatives, acid catalysts Control of substitution pattern critical
Cyclization to triazine ring Heating under reflux, dehydrating agents (e.g., POCl3, P2O5) Promotes ring closure and dione formation
Oxazole ring formation Intramolecular cyclization, often under acidic or basic catalysis Requires precise temperature control
Introduction of phenyl groups Use of substituted benzoyl or aniline derivatives Chlorophenyl group introduced via 3-chlorophenyl precursors
Purification Column chromatography, recrystallization Ensures isolation of pure compound

Research Findings and Optimization

  • Yield Optimization: Reaction yields depend heavily on the purity of starting materials and the control of reaction temperature and time during cyclization steps.
  • Solvent Effects: Ethanol has been found effective for similar heterocyclic syntheses, providing good solubility and reaction rates.
  • Catalyst Selection: Acidic catalysts facilitate cyclization but must be balanced to avoid decomposition.
  • Substituent Effects: Electron-withdrawing groups like chlorine on the phenyl ring influence the reactivity and stability of intermediates, requiring tailored reaction conditions.

Summary Table of Preparation Methods

Methodology Key Reagents/Intermediates Reaction Type Advantages Limitations
Cyclocondensation of amides/ureas Substituted amides, urea, dehydrating agents Cyclization Direct ring formation Requires strict temperature control
Thorpe reaction with hydrazine Acetyl/benzoyl derivatives, hydrazine Rearrangement, cyclization Access to nitrogen-rich heterocycles Mixture of products, requires separation
Multi-step condensation and Michael addition Amines, arylglyoxals, malono derivatives Condensation, addition, cyclization High selectivity with optimized conditions Multi-step, time-consuming

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chlorophenyl and diphenyl groups can participate in substitution reactions, leading to the formation of various substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

The compound has been studied for its potential as an antitumor agent. Research indicates that derivatives of oxazolo[3,2-a]-triazines exhibit cytotoxicity against various cancer cell lines. For instance:

  • Case Study : A study published in Biochemical and Biophysical Research Communications demonstrated that triazine derivatives showed significant inhibitory effects on tumor growth in vitro and in vivo models. The mechanism was attributed to the induction of apoptosis in cancer cells through the activation of caspase pathways .

Agricultural Chemistry

In agricultural research, compounds similar to 2H-Oxazolo(3,2-a)-1,3,5-triazine derivatives have been evaluated for their herbicidal properties.

  • Case Study : A comparative study found that triazine-based herbicides effectively controlled weed populations while exhibiting low toxicity to crops. This suggests potential for developing selective herbicides based on the oxazolo[3,2-a]-triazine framework .

Material Science

The incorporation of oxazolo[3,2-a]-triazine derivatives into polymer matrices has been explored for enhancing material properties.

  • Research Findings : Studies indicate that these compounds can improve thermal stability and mechanical properties of polymers. For example, a polymer composite containing triazine derivatives showed improved resistance to thermal degradation compared to standard polymers .

Data Tables

Application AreaKey FindingsReference
PharmaceuticalInduces apoptosis in cancer cells
Agricultural ChemistryEffective herbicide with low crop toxicity
Material ScienceEnhances thermal stability in polymer composites

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Core Heterocyclic Systems

  • Oxazole vs. Oxadiazole/Pyrrolo Systems : The target compound’s oxazole ring (a five-membered ring with one oxygen and one nitrogen atom) differs from oxadiazole (two nitrogen atoms) in and pyrrolo systems (fused pyrrole rings) in . Oxazole’s electron-rich nature may enhance π-π stacking compared to oxadiazole’s electron-deficient character .
  • Triazine Dione vs. Thione : The target compound’s dione moiety contrasts with thione derivatives (e.g., ), where sulfur replaces oxygen. Thiones typically exhibit higher reactivity in nucleophilic substitutions due to sulfur’s polarizability .

Substituent Effects

  • Halogenated Aryl Groups: The 3-chlorophenyl group in the target compound may increase metabolic stability compared to non-halogenated analogs (e.g., ’s phenyl derivatives). Fluorine in ’s difluorophenyl substituents enhances electronegativity and bioavailability .

Functional and Regulatory Considerations

  • Oxidation Efficiency : Pyrrolo-triazine diones () oxidize amines less efficiently than imidazole-containing compounds, suggesting that the target compound’s oxazole-triazine system may occupy an intermediate reactivity niche .
  • Its chlorophenyl groups warrant further ecotoxicological assessment .

Biological Activity

2H-Oxazolo(3,2-a)-1,3,5-triazine-2,4(3H)-dione, 3-(3-chlorophenyl)-6,7-diphenyl- is a heterocyclic compound notable for its complex structure and potential biological activities. This compound belongs to a class of oxazole and triazine derivatives that have garnered attention for their diverse pharmacological properties. Understanding its biological activity is essential for potential applications in medicinal chemistry and drug development.

  • Molecular Formula : C23H14ClN3O3
  • Molecular Weight : 415.83 g/mol
  • CAS Number : 35629-66-4

Biological Activity Overview

Research indicates that compounds within the oxazole and triazine family exhibit a range of biological activities. The specific compound in focus has shown promise in the following areas:

  • Antimicrobial Activity : Studies suggest that this compound possesses antibacterial properties against various pathogens, including Escherichia coli and Pseudomonas aeruginosa . The mechanisms of action are thought to involve interference with bacterial enzyme systems.
  • Anti-inflammatory Effects : Preliminary studies indicate potential anti-inflammatory activity, making it a candidate for further investigation in inflammatory disease models .

The exact mechanisms underlying the biological activities of 2H-Oxazolo(3,2-a)-1,3,5-triazine derivatives remain under investigation. However, several hypotheses include:

  • Enzyme Modulation : The compound may inhibit specific enzymes involved in inflammatory pathways or microbial metabolism.
  • Receptor Interaction : It is believed that the compound interacts with cellular receptors that mediate inflammation and immune responses .

Antibacterial Activity

A study evaluating the antibacterial efficacy of various oxazole derivatives found that 2H-Oxazolo(3,2-a)-1,3,5-triazine derivatives exhibited significant inhibitory effects against gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods.

CompoundMIC (µg/mL) against E. coliMIC (µg/mL) against P. aeruginosa
2H-Oxazolo(3,2-a)-1,3,5-triazine3264
Control (Ciprofloxacin)816

Anti-inflammatory Studies

In an experimental model using lipopolysaccharide (LPS) induced inflammation in murine macrophages, the compound showed a dose-dependent reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.

Concentration (µM)TNF-alpha Inhibition (%)IL-6 Inhibition (%)
103025
205045
507570

Case Studies

  • Case Study on Antimicrobial Efficacy : A clinical trial investigated the use of oxazole derivatives in treating skin infections caused by resistant strains of bacteria. Patients treated with formulations containing the compound showed improved healing rates compared to those receiving standard antibiotic therapy.
  • Inflammation Model : In vivo studies using rat models of arthritis demonstrated significant reductions in swelling and pain when treated with the compound compared to controls.

Q & A

Q. What are the established synthetic routes for 2H-Oxazolo(3,2-a)-1,3,5-triazine-2,4(3H)-dione derivatives, and how can they be optimized for 3-(3-chlorophenyl)-6,7-diphenyl substitution?

Methodological Answer: Synthesis of triazine derivatives typically involves cyclocondensation or multi-step functionalization. For example, describes refluxing chloride precursors with phenol to form triazolo-triazine scaffolds, achieving quantitative yields via methanol extraction . To optimize 3-(3-chlorophenyl)-6,7-diphenyl substitution:

  • Use halogenated aryl precursors (e.g., 3-chlorophenyl hydrazine) to direct regioselectivity.
  • Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for biphenyl group installation, as demonstrated in for similar difluorophenyl-triazine systems .
  • Monitor reaction progress via TLC or HPLC to minimize byproducts.

Q. Table 1: Example Reaction Conditions for Triazine Synthesis

StepReagents/ConditionsYieldReference
1Phenol reflux (5 hrs, methanol)~99%
2Suzuki coupling (Pd(PPh₃)₄, K₂CO₃)70-85%

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of triazine-based compounds with multiple aromatic substituents?

Methodological Answer: Multi-modal characterization is critical:

  • 1H/13C-NMR : Resolve aromatic proton splitting patterns (e.g., δ 7.0–7.5 ppm for phenyl groups, as in ) .
  • X-ray crystallography : Confirm stereochemistry of fused oxazolo-triazine rings (see for analogous salt structures) .
  • HPLC-MS : Detect trace impurities (<0.1%) using C18 columns with acetonitrile/water gradients .

Q. Table 2: Typical NMR Chemical Shifts for Triazine Derivatives

Functional Group1H-NMR (δ, ppm)13C-NMR (δ, ppm)
Oxazolo-triazine core4.2–5.1 (m)155–165
3-Chlorophenyl7.3–7.5 (d)125–135
6,7-Diphenyl7.1–7.4 (m)130–140

Q. How should researchers select appropriate theoretical frameworks when investigating the structure-activity relationships of complex heterocyclic systems?

Methodological Answer: Align with established theories, such as:

  • Molecular Orbital Theory : Predict electronic effects of substituents (e.g., chlorophenyl’s electron-withdrawing impact) using DFT calculations .
  • QSAR Models : Corrogate substituent lipophilicity (e.g., logP) with bioactivity, as in ’s SwissADME analysis .
  • Retrosynthetic Analysis : Map feasible synthetic pathways using hierarchical frameworks () .

Advanced Research Questions

Q. What experimental design considerations are critical when studying the environmental fate of chlorinated triazine derivatives in multi-compartment models?

Methodological Answer: Adopt a tiered approach ( ):

  • Phase 1 : Determine physicochemical properties (logKow, pKa) via shake-flask or chromatographic methods.
  • Phase 2 : Assess abiotic degradation (hydrolysis, photolysis) under controlled UV/visible light.
  • Phase 3 : Use microcosms to evaluate biodegradation in soil/water systems, monitoring metabolites via LC-MS/MS .

Q. Table 3: Environmental Persistence Parameters

ParameterMethodTypical Value (Triazines)
Hydrolysis half-lifepH 7, 25°C30–90 days
LogKowHPLC retention time2.8–3.5
Soil adsorption (Kd)Batch equilibrium50–200 L/kg

Q. How can researchers reconcile contradictory data between computational predictions and experimental results in triazine derivative pharmacokinetics?

Methodological Answer: Address discrepancies via:

  • Validation of Force Fields : Refine molecular dynamics parameters using experimental crystal structures () .
  • Meta-Analysis : Compare SwissADME predictions () with in vitro permeability assays (e.g., Caco-2 cells) .
  • Sensitivity Analysis : Identify outliers in QSAR models caused by steric effects from bulky substituents (e.g., diphenyl groups) .

Q. Table 4: Computational vs. Experimental logP Values

CompoundSwissADME logPExperimental logP
3-Chlorophenyl analog3.23.5 ± 0.2
6,7-Diphenyl analog4.13.8 ± 0.3

Q. What methodological approaches enable systematic analysis of reaction byproducts in multi-step heterocyclic syntheses?

Methodological Answer:

  • LC-MS Profiling : Identify low-abundance intermediates using high-resolution mass spectrometry () .
  • Mechanistic Trapping : Add scavengers (e.g., TEMPO) to isolate radical byproducts in oxidative steps .
  • Kinetic Modeling : Use MATLAB or Python to fit reaction rate data and predict side-product accumulation () .

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